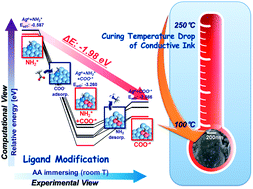Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy
Journal of Materials Chemistry C Pub Date: 2013-01-03 DOI: 10.1039/C2TC00450J
Abstract


Recommended Literature
- [1] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [2] Hexacyclic lactam building blocks for highly efficient polymer solar cells†
- [3] Twin boundary CdxZn1−xS: a new anode for high reversibility and stability lithium/sodium-ion batteries†
- [4] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [5] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [6] A floating top-electrode electrowetting-on-dielectric system†
- [7] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [8] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [9] Color tuning associated with heteroleptic cyclometalated Ir(iii) complexes: influence of the ancillary ligand†
- [10] Inside front cover

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 157730-74-0
-
CAS no.: 10277-44-8
-
CAS no.: 19542-54-2









